molecular formula C12H17NO2 B11951810 Isopropyl 2,3-dimethylphenylcarbamate CAS No. 6329-02-8

Isopropyl 2,3-dimethylphenylcarbamate

Cat. No.: B11951810
CAS No.: 6329-02-8
M. Wt: 207.27 g/mol
InChI Key: KFZLMWAINDMQJH-UHFFFAOYSA-N
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Description

Isopropyl 2,3-dimethylphenylcarbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique molecular structure, which includes an isopropyl group and a 2,3-dimethylphenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2,3-dimethylphenylcarbamate typically involves the reaction of 2,3-dimethylphenyl isocyanate with isopropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester. The general reaction can be represented as follows:

2,3-Dimethylphenyl isocyanate+IsopropanolIsopropyl 2,3-dimethylphenylcarbamate\text{2,3-Dimethylphenyl isocyanate} + \text{Isopropanol} \rightarrow \text{this compound} 2,3-Dimethylphenyl isocyanate+Isopropanol→Isopropyl 2,3-dimethylphenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dimethylphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Isopropyl 2,3-dimethylphenylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of isopropyl 2,3-dimethylphenylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes or receptors, leading to the desired biological or chemical outcome. For example, in agricultural applications, it may inhibit enzymes essential for pest survival, thereby acting as an effective pesticide.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl N-phenylcarbamate: Another carbamate compound with similar applications in agriculture and industry.

    Methyl 2,3-dimethylphenylcarbamate: A related compound with slight variations in its molecular structure, leading to different properties and uses.

Uniqueness

Isopropyl 2,3-dimethylphenylcarbamate is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its effectiveness as a pesticide and potential pharmaceutical agent sets it apart from other carbamate compounds.

Properties

CAS No.

6329-02-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

propan-2-yl N-(2,3-dimethylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)15-12(14)13-11-7-5-6-9(3)10(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

KFZLMWAINDMQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC(C)C)C

Origin of Product

United States

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